

A Comprehensive Technical Guide to Theophylline EP Impurity C

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Theophylline EP impurity C*

Cat. No.: *B195704*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of **Theophylline EP Impurity C**, a known impurity of the pharmaceutical active ingredient Theophylline. This document collates available chemical, analytical, and procedural information essential for professionals engaged in drug development, quality control, and pharmaceutical research.

Chemical Identity and Properties

Theophylline EP Impurity C is chemically defined as N-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)formamide.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#) It is also recognized by several synonyms, most notably as Caffeine EP Impurity B and Theophylline Related Compound C.[\[1\]](#)[\[3\]](#) The presence of this impurity in Theophylline active pharmaceutical ingredients (APIs) is monitored to ensure the safety and efficacy of the final drug product.

A summary of its key chemical identifiers and properties is presented in Table 1.

Table 1: Chemical Identifiers and Physicochemical Properties of **Theophylline EP Impurity C**

Parameter	Value	Reference(s)
IUPAC Name	N-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)formamide	[1] [2] [3]
Synonyms	Caffeine EP Impurity B, Theophylline Related Compound C, 6-Amino-5-formamido-1,3-dimethyluracil	[1] [3] [5]
CAS Number	7597-60-6	[2] [4] [5]
Molecular Formula	C ₇ H ₁₀ N ₄ O ₃	[2] [5]
Molecular Weight	198.18 g/mol	[2] [5]
Appearance	Off-White Powder	[3]

Synthesis and Formation

Theophylline EP Impurity C can be formed during the synthesis of Theophylline or as a degradation product. While a specific, detailed protocol for its direct synthesis is not widely published in public literature, its formation can be inferred from related chemical syntheses.

One plausible synthetic route is based on the formylation of 5,6-diamino-1,3-dimethyluracil. A general experimental protocol, adapted from the synthesis of a structurally related compound, is outlined below.[\[6\]](#)

Experimental Protocol: General Synthesis Approach

- Starting Material: 5,6-diamino-1,3-dimethyluracil.
- Reagents: A suitable formylating agent, such as formic acid or a formic acid derivative (e.g., sodium formate in formic acid).
- Reaction: The diamine starting material is reacted with an excess of the formylating agent. The reaction is typically heated to drive the formylation of the amino group at the 5-position.

- **Work-up and Purification:** Upon completion, the reaction mixture is cooled, and the product is precipitated, often by the addition of water. The crude product is then collected by filtration. Purification can be achieved by recrystallization from a suitable solvent, such as water or an alcohol-water mixture, to yield N-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)formamide.

A study on the synthesis of N-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)benzamide derivatives further supports the feasibility of reactions involving the 5-amino group of the diamino uracil precursor.^[7] The formation of Impurity C could also potentially occur through the degradation of Theophylline itself under certain conditions, although specific pathways are not well-documented in the literature.^[8]

Analytical Characterization

The identification and quantification of **Theophylline EP Impurity C** are critical for the quality control of Theophylline. This typically involves chromatographic and spectroscopic techniques. While detailed spectral data are often proprietary and provided in Certificates of Analysis by commercial suppliers, some data is publicly available.^[9]

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is the standard method for the analysis of Theophylline and its impurities.

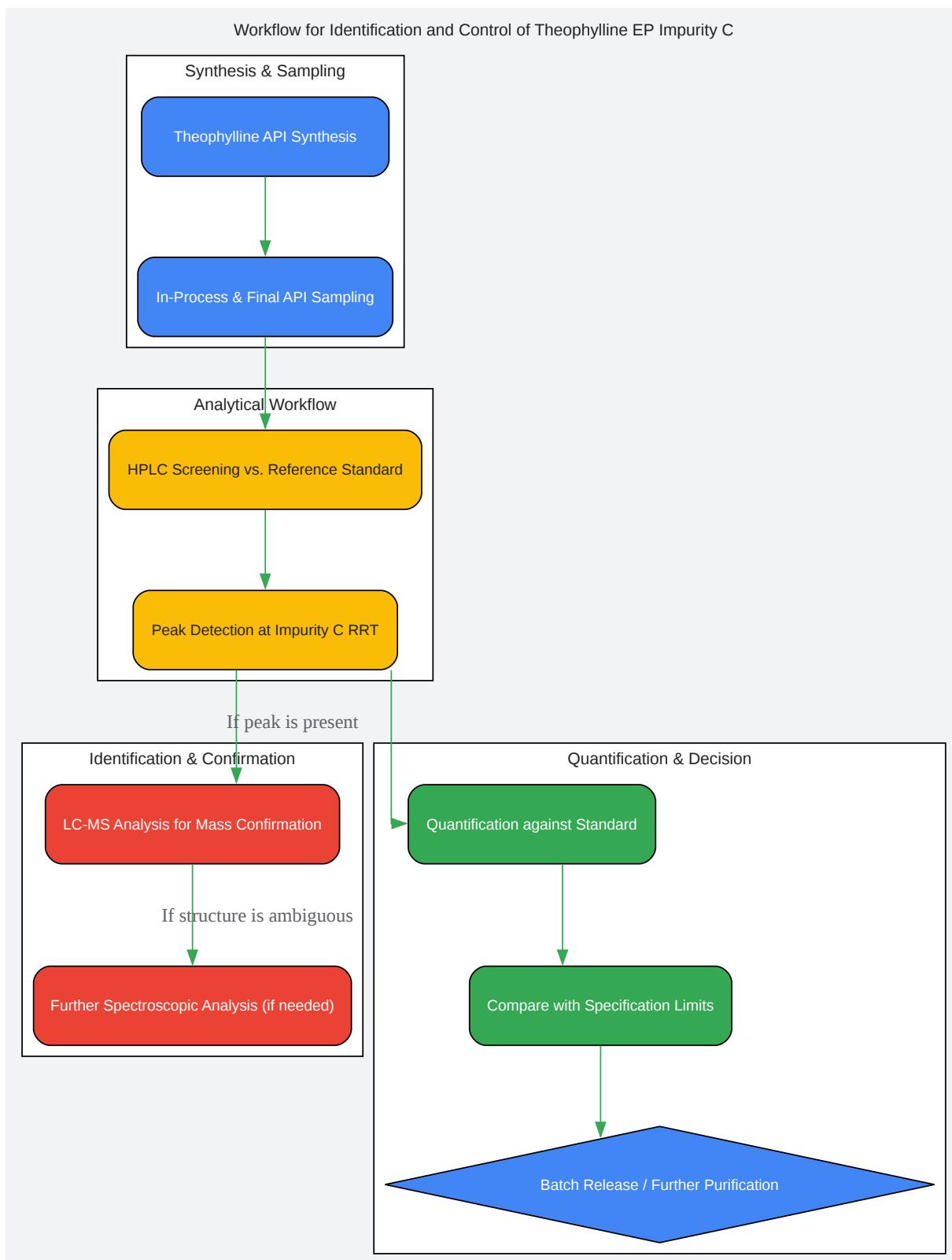
Experimental Protocol: General HPLC Method for Theophylline and Related Substances

- **Column:** A reversed-phase column, such as a C18, is typically used.
- **Mobile Phase:** A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., methanol or acetonitrile). The composition can be isocratic or a gradient. For example, a mobile phase of 60:40 methanol:water has been used for the analysis of Theophylline in biological fluids.^[10] Another method for etofylline and theophylline uses a C18 column with a mobile phase of 70:30 acetonitrile and phosphate buffer.^[11]
- **Flow Rate:** Typically in the range of 0.75-1.5 mL/min.

- **Detection:** UV detection is commonly employed, with the wavelength set at or near the absorption maximum of Theophylline and its impurities (e.g., 272 nm or 280 nm).[10][11]
- **Quantification:** The amount of Impurity C is determined by comparing its peak area to that of a qualified reference standard.

Spectroscopic Data

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight and fragmentation pattern of the impurity. Publicly available LC-MS/MS data for the protonated molecule ($[M+H]^+$) shows a precursor ion at m/z 199.082565.[5]


Table 2: Publicly Available Mass Spectrometry Data for **Theophylline EP Impurity C**

Parameter	Value	Reference(s)
Ionization Mode	ESI Positive	[5]
Precursor Ion Type	$[M+H]^+$	[5]
Precursor m/z	199.082565	[5]
Instrument Type	LC-ESI-QTOF	[5]
Key Fragment Ions (m/z)	57.04605, 82.03088, 69.04742, 42.03395, 72.04696	[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy and Infrared (IR) Spectroscopy: Detailed 1H NMR, ^{13}C NMR, and IR spectra for **Theophylline EP Impurity C** are not readily available in the public domain. These spectra are essential for the unambiguous structural elucidation and are typically provided by suppliers of the reference standard.

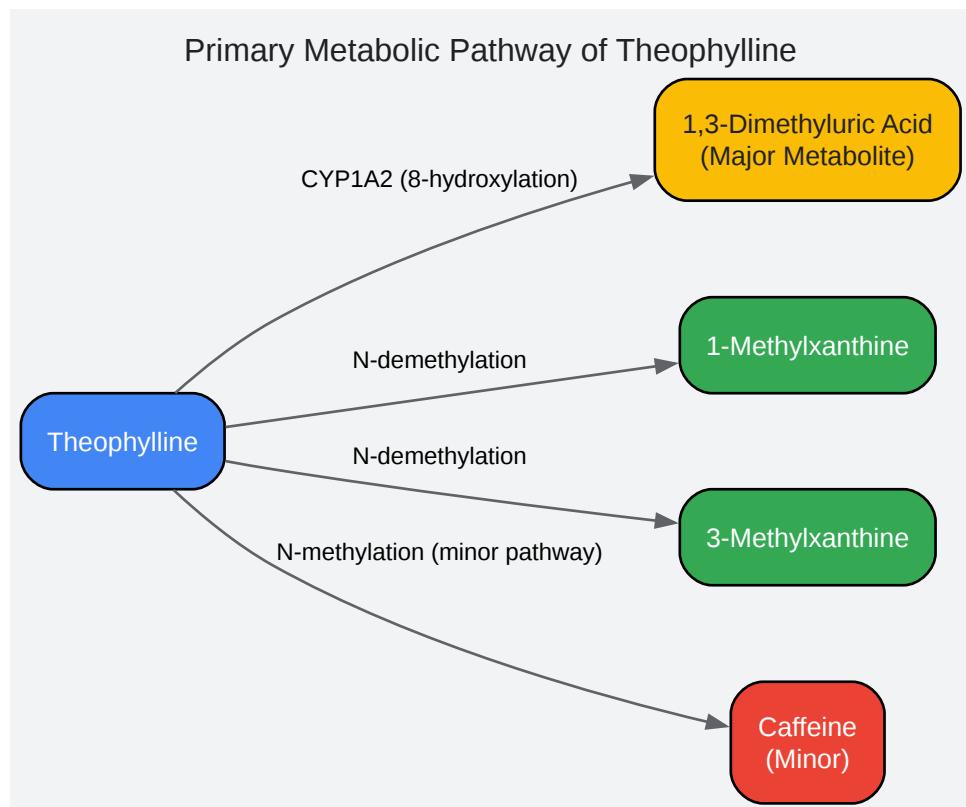
Logical Workflow for Identification and Control

The control of **Theophylline EP Impurity C** in pharmaceutical manufacturing is a systematic process. The following diagram illustrates a typical workflow for the identification, quantification, and control of this impurity.

[Click to download full resolution via product page](#)

Caption: Logical workflow for the analysis of **Theophylline EP Impurity C**.

Biological Context and Signaling Pathways


Currently, there is no specific information in the public domain regarding the unique biological activities or signaling pathways associated with **Theophylline EP Impurity C** itself. Its primary relevance is as a process-related impurity and potential degradation product of Theophylline.

The parent compound, Theophylline, exerts its therapeutic effects primarily through two mechanisms:

- Inhibition of phosphodiesterase (PDE) enzymes: This leads to an increase in intracellular cyclic AMP, resulting in bronchodilation.
- Antagonism of adenosine receptors: This action also contributes to its effects on airway smooth muscle.

Theophylline is metabolized in the liver by cytochrome P450 enzymes, primarily CYP1A2.[\[12\]](#)

The main metabolic pathway is 8-hydroxylation to form 1,3-dimethyluric acid.[\[12\]](#) The formation of impurities like Impurity C is related to the synthetic process rather than these metabolic pathways. The following diagram illustrates the primary metabolic pathway of the parent drug, Theophylline, to provide context.

[Click to download full resolution via product page](#)

Caption: Simplified metabolic pathway of Theophylline.

This guide serves as a foundational resource for professionals working with Theophylline. The control of impurities such as **Theophylline EP Impurity C** is paramount to ensuring the quality and safety of the final pharmaceutical product. Further research into the potential biological impact of this specific impurity may be warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Theophylline EP Impurity C | CAS No- 7597-60-6 | Theophylline USP Related Compound C [chemicea.com]

- 2. Theophylline EP Impurity C | CAS No- 7597-60-6 | Simson Pharma Limited [simsonpharma.com]
- 3. Theophylline Related Compound C (N-(6-Amino-1,3-dimethyl-2... [cymitquimica.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. 6-Amino-5-formamido-1,3-dimethyluracil | C7H10N4O3 | CID 82070 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. prepchem.com [prepchem.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Theophylline Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 10. Simple, Fast and Reliable Liquid Chromatographic and Spectrophotometric Methods for the Determination of Theophylline in Urine, Saliva and Plasma Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. RP-HPLC method for etophylline and theophylline in drugs. [wisdomlib.org]
- 12. ClinPGx [clinpgx.org]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to Theophylline EP Impurity C]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b195704#iupac-name-for-theophylline-ep-impurity-c]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com